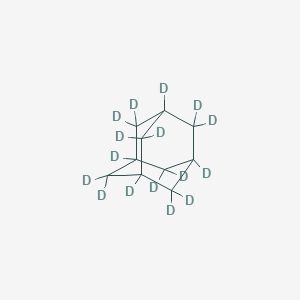

Adamantane-d16

Vue d'ensemble

Description

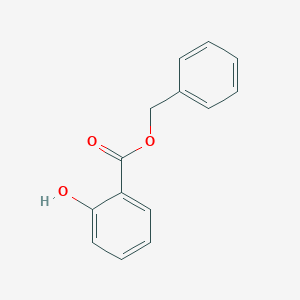

La Cléomiscosine A est un coumarinolignane naturel principalement présent dans la plante Cleome viscosa. Il s'agit d'un composé cristallin jaune au goût amer et aux propriétés médicinales notables. La structure chimique de la Cléomiscosine A est caractérisée par un squelette d'hydroxycoumarine, ce qui en fait un membre de la famille des coumarines. Ce composé a attiré l'attention en raison de ses activités anti-inflammatoires, antioxydantes et hépatoprotectrices .

Applications De Recherche Scientifique

Cleomiscosin A has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Cleomiscosin A is studied for its role in plant defense mechanisms and its biosynthesis in plants.

Medicine: The compound exhibits anti-inflammatory, antioxidant, and hepatoprotective properties, making it a potential candidate for drug development.

Mécanisme D'action

Target of Action

Adamantane-d16, a deuterium-labeled derivative of adamantane, is expected to have similar targets as its parent compound, adamantane . Adamantane and its derivatives, such as Amantadine, primarily target the NMDA receptors and dopamine receptors in the brain . These receptors play a crucial role in neurotransmission, influencing various neurological processes .

Mode of Action

Amantadine is known to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also exhibits NMDA receptor antagonistic effects , which means it inhibits the activity of NMDA receptors .

Biochemical Pathways

Adamantane derivatives influence several biochemical pathways. By interacting with dopamine and NMDA receptors, they affect the dopaminergic and glutamatergic neurotransmission pathways . These pathways are involved in a variety of neurological processes, including cognition, behavior, and motor control .

Pharmacokinetics

Adamantane derivatives are generally known for their lipophilicity . This property allows them to cross biological barriers, such as the blood-brain barrier, enhancing their bioavailability .

Result of Action

The interaction of this compound with its targets leads to changes at the molecular and cellular levels. For instance, the antagonistic effect on NMDA receptors and the increased dopamine release can lead to alleviation of symptoms in conditions like Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and specific genetic factors can impact the compound’s action .

Analyse Biochimique

Biochemical Properties

Adamantane-d16 is known for its stability and unique reactivity . It is often used as a building block in the synthesis of new drug delivery systems . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .

Cellular Effects

Adamantane derivatives, including this compound, have been found to inhibit the growth of SARS-CoV-2 in vitro in cultured human epithelial cells .

Molecular Mechanism

It is known that adamantane and its derivatives can act as anchors in the lipid bilayer of liposomes . This property is used in targeted drug delivery systems, where adamantane helps to ensure the drug reaches its intended target .

Temporal Effects in Laboratory Settings

In laboratory settings, the adamantane cation undergoes an ultrafast internal conversion to the ground state after excitation with near-infrared–ultraviolet photons . This process occurs on a timescale of 10–100 fs depending on the initial excitation energy .

Dosage Effects in Animal Models

For example, rimantadine, another adamantane derivative, has been found to significantly reduce viral titers in the lungs of golden Syrian hamsters infected with SARS-CoV-2 .

Metabolic Pathways

Adamantane derivatives are known to undergo a variety of transformations, facilitated by their unique stability and reactivity .

Transport and Distribution

Adamantane derivatives, including this compound, are known to be soluble in hydrocarbons . This property may influence their transport and distribution within cells and tissues.

Subcellular Localization

The ability of adamantane to act as an anchor in the lipid bilayer of liposomes suggests that it may localize to cellular membranes .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La Cléomiscosine A peut être synthétisée par diverses méthodes, y compris l'extraction de sources naturelles et la synthèse chimique. Une méthode courante consiste à l'extraire de Cleome viscosa. Le processus comprend le séchage et la pulvérisation de la matière végétale, suivis d'une extraction par solvant à l'aide de méthanol ou d'éthanol. L'extrait est ensuite concentré et purifié pour obtenir la Cléomiscosine A .

Méthodes de production industrielle : À l'échelle industrielle, la Cléomiscosine A est produite en utilisant la chromatographie liquide haute performance (HPLC) couplée à la spectrométrie de masse à ionisation par électronébulisation (ESI-MS). Cette méthode garantit une pureté et un rendement élevés du composé. Le processus implique la séparation de la Cléomiscosine A des autres coumarinolignanes présents dans l'extrait végétal .

Analyse Des Réactions Chimiques

Types de réactions : La Cléomiscosine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : La Cléomiscosine A peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant du borohydrure de sodium ou de l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles tels que le méthylate de sodium ou l'hydroxyde de potassium.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les coumarinolignanes substitués. Ces produits conservent souvent la structure de base de la coumarine mais présentent différents groupes fonctionnels .

4. Applications de la recherche scientifique

La Cléomiscosine A a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques.

Biologie : La Cléomiscosine A est étudiée pour son rôle dans les mécanismes de défense des plantes et sa biosynthèse dans les plantes.

Médecine : Le composé présente des propriétés anti-inflammatoires, antioxydantes et hépatoprotectrices, ce qui en fait un candidat potentiel pour le développement de médicaments.

5. Mécanisme d'action

La Cléomiscosine A exerce ses effets par le biais de diverses cibles moléculaires et voies métaboliques :

Activité anti-inflammatoire : Elle inhibe la sécrétion de cytokines pro-inflammatoires telles que l'interleukine-1 bêta, le facteur de nécrose tumorale alpha et l'interleukine-6.

Activité antioxydante : La Cléomiscosine A élimine les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène aux espèces réactives de l'oxygène.

Activité hépatoprotectrice : Le composé protège les cellules hépatiques en réduisant la peroxydation lipidique et en augmentant l'activité des enzymes antioxydantes.

Comparaison Avec Des Composés Similaires

La Cléomiscosine A fait partie d'une famille de coumarinolignanes, y compris la Cléomiscosine B et la Cléomiscosine C. Ces composés partagent une structure de base similaire mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques :

Cléomiscosine B : Similaire à la Cléomiscosine A mais avec des substitutions différentes en hydroxyle et en méthoxy.

Cléomiscosine C : Contient des groupes méthoxy supplémentaires, ce qui renforce son activité antioxydante par rapport à la Cléomiscosine A.

Unicité : La Cléomiscosine A est unique en raison de son profil équilibré d'activités anti-inflammatoires, antioxydantes et hépatoprotectrices. Sa capacité à moduler plusieurs voies de signalisation et son efficacité dans divers modèles biologiques en font un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-QJESCHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481581 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30470-60-1 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

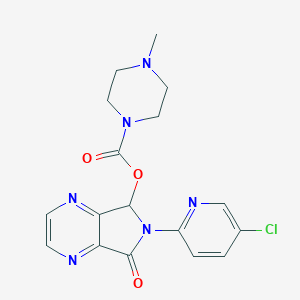

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.